2-(1,8-naphthyridin-4-yl)acetic Acid
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Overview
Description
2-(1,8-naphthyridin-4-yl)acetic acid is a heterocyclic organic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,8-naphthyridin-4-yl)acetic acid typically involves the use of multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods
the principles of green chemistry and atom economy are often applied to develop more eco-friendly and efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
2-(1,8-naphthyridin-4-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and other mild oxidants.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various nucleophiles can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized naphthyridine derivatives, which can have significant biological and photochemical properties .
Scientific Research Applications
2-(1,8-naphthyridin-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of drugs for bacterial infections and other diseases.
Materials Science: It is used as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in various biochemical assays and studies.
Mechanism of Action
The mechanism of action of 2-(1,8-naphthyridin-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can form hydrogen bonds with amino acids in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The compound can also intercalate with DNA, affecting the function of topoisomerase II and other DNA-related processes .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: A parent compound with similar biological activities and photochemical properties.
2,7-Difunctionalized-1,8-naphthyridines: These compounds have additional functional groups that enhance their reactivity and applications.
Gemifloxacin: A fluoroquinolone antibiotic that contains a 1,8-naphthyridine core.
Uniqueness
2-(1,8-naphthyridin-4-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Properties
IUPAC Name |
2-(1,8-naphthyridin-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9(14)6-7-3-5-12-10-8(7)2-1-4-11-10/h1-5H,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNSIPSJBPNHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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